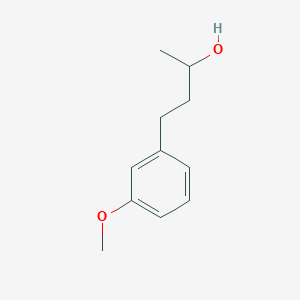

4-(3-Methoxyphenyl)butan-2-ol

説明

Structure

3D Structure

特性

分子式 |

C11H16O2 |

|---|---|

分子量 |

180.24 g/mol |

IUPAC名 |

4-(3-methoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9,12H,6-7H2,1-2H3 |

InChIキー |

FYWOPVXBBQYAEG-UHFFFAOYSA-N |

正規SMILES |

CC(CCC1=CC(=CC=C1)OC)O |

製品の起源 |

United States |

Significance and Context Within Organic Chemistry

The structural characteristics of 4-(3-Methoxyphenyl)butan-2-ol make it a molecule of interest for synthetic organic chemists. Its significance lies in its potential as a versatile building block and as a substrate for studying stereoselective reactions.

The synthesis of this compound can be achieved through a reliable, multi-step synthetic pathway. A common starting point is the compound 4-(3-methoxyphenyl)-3-buten-2-one. This precursor undergoes catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, to reduce the carbon-carbon double bond and yield the saturated ketone, 4-(3-methoxyphenyl)-2-butanone. prepchem.com Subsequent reduction of this ketone, for instance using a hydride reagent like sodium borohydride (B1222165), produces the target secondary alcohol, this compound.

A key feature of this compound is the presence of a chiral center at the carbon atom bearing the hydroxyl group. This chirality means the compound can exist as two distinct enantiomers, (R)-4-(3-methoxyphenyl)butan-2-ol and (S)-4-(3-methoxyphenyl)butan-2-ol. The ability to synthesize and separate these enantiomers is significant, as they can serve as valuable chiral building blocks in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry.

Interdisciplinary Relevance in Chemical Sciences

While direct research on the interdisciplinary applications of 4-(3-Methoxyphenyl)butan-2-ol is limited, the known roles of structurally similar compounds highlight its potential relevance in various fields, including medicinal chemistry and fragrance science.

The structural motif of a methoxyphenyl group connected to a short alkyl chain is present in numerous biologically active natural products and synthetic compounds. For instance, the isomeric compound Zingerone (B1684294), or 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, is a key flavor component of ginger with known antioxidant and anti-inflammatory properties. tcichemicals.comnist.gov Derivatives of the related 4-(4-methoxyphenyl) structure have been investigated for their biological activities, including potential antinematodal effects. nih.gov This suggests that this compound could also exhibit interesting biological properties and serve as a scaffold for the development of new therapeutic agents.

Furthermore, the class of aryl alkyl alcohols, to which this compound belongs, includes many compounds utilized as fragrance ingredients. nih.gov The odor of such compounds is highly dependent on their specific molecular structure. The para-substituted isomer, 4-(p-methoxyphenyl)-2-butanone, also known as anisyl acetone (B3395972), is used in the fragrance and flavor industry. thegoodscentscompany.comnih.gov It is therefore plausible that this compound possesses unique olfactory properties that could be of interest to the fragrance industry. The potential for this compound and its derivatives to be used as building blocks also extends to materials science, where related aryl-containing structures are used to create complex materials. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | This compound |

| Molecular Weight | 180.24 g/mol | This compound |

| Boiling Point | 292.6 °C at 760 mmHg (Predicted) | 4-(4-methoxyphenyl)butan-2-ol prepchem.com |

| Density | 1.017 g/cm³ (Predicted) | 4-(4-methoxyphenyl)butan-2-ol prepchem.com |

Synthetic Strategies for this compound: A Detailed Overview

The synthesis of this compound, a significant chemical intermediate, can be achieved through various established and innovative chemical transformations. These methodologies range from direct reductive processes of ketone precursors to more complex multistep sequences and stereoselective approaches. This article provides a focused examination of the key synthetic routes for this compound, detailing the reaction designs, mechanistic underpinnings, and optimization considerations.

Chemical Reactivity and Transformational Studies of 4 3 Methoxyphenyl Butan 2 Ol

Oxidation Reactions and Product Characterization

The secondary alcohol group in 4-(3-methoxyphenyl)butan-2-ol is susceptible to oxidation to form the corresponding ketone, 4-(3-methoxyphenyl)butan-2-one. This transformation is a fundamental reaction in organic synthesis, and various oxidizing agents can be employed to achieve this conversion. The choice of oxidant often depends on factors such as desired selectivity, reaction conditions, and scale.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based reagents such as those used in Swern and Dess-Martin periodinane oxidations.

The resulting product, 4-(3-methoxyphenyl)butan-2-one, can be characterized using a variety of spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a strong carbonyl (C=O) stretching absorption band, typically in the region of 1715 cm⁻¹, and the disappearance of the broad hydroxyl (O-H) stretching band from the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterization. In ¹H NMR, the disappearance of the signal corresponding to the hydroxyl proton and a downfield shift of the proton on the carbon bearing the oxygen would be observed. In ¹³C NMR, the carbon of the newly formed carbonyl group would exhibit a characteristic signal in the downfield region, typically around 208-210 ppm. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the ketone.

A related compound, 4-(4-methoxyphenyl)-2-butanone, has been synthesized by the hydrogenation of anisylidene acetone (B3395972) in the presence of a palladium catalyst. chemicalbook.com Another related compound, 4-(3-hydroxy-2-methoxyphenyl)butan-2-one, has been identified in ginger (Zingiber officinale) using GC-MS analysis. researchgate.net

Reduction Chemistry and Stereochemical Outcomes

The reduction of the corresponding ketone, 4-(3-methoxyphenyl)butan-2-one, provides a route back to this compound. This reduction of a prochiral ketone results in the formation of a new stereocenter at the C-2 position, leading to a racemic mixture of (R)- and (S)-enantiomers if a non-chiral reducing agent is used. wikipedia.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org For instance, the reduction of zingerone (B1684294), which has a similar structure, with sodium borohydride in methanol (B129727) yields the corresponding racemic alcohol. chemicalbook.com

Stereoselective reduction methods can be employed to favor the formation of one enantiomer over the other. acs.orgorganic-chemistry.orgnih.gov These methods often involve the use of chiral reducing agents or catalysts. wikipedia.orgacs.orgorganic-chemistry.orgnih.gov For example, biocatalytic reductions using enzymes like F420-dependent alcohol dehydrogenases have been shown to reduce various prochiral ketones to enantiopure (S)-alcohols with high enantioselectivity. nih.gov Another approach involves the use of lithium in combination with hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O, which can lead to highly stereoselective reductions of ketones to the most thermodynamically stable alcohols. acs.orgorganic-chemistry.orgnih.gov Transfer hydrogenation, using a chiral transition metal catalyst and a hydrogen donor like isopropanol, is another effective method for the enantioselective reduction of aryl ketones. wikipedia.org

The stereochemical outcome of these reductions is crucial for applications where a specific enantiomer is required. The configuration of the newly formed stereocenter can be predicted based on established stereochemical models for the specific catalyst or reagent used. wikipedia.org

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound is a key functional handle that allows for a variety of derivatization reactions. These transformations are often performed to alter the physical or chemical properties of the molecule, or to introduce new functionalities for further synthetic manipulations.

Esterification: The alcohol can be converted to its corresponding ester by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This reaction is typically catalyzed by an acid or a base. For example, acetylation with acetic anhydride (B1165640) can be used to form the acetate (B1210297) ester. nih.gov This derivatization is often used to protect the hydroxyl group during subsequent reactions.

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reacting butan-2-ol with sodium metal followed by ethyl iodide yields 2-ethoxybutane. pearson.com Another method involves reacting the alcohol with tosyl chloride and pyridine, followed by treatment with a sodium alkoxide. pearson.com

The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the other functional groups present in the molecule. These derivatization reactions are valuable tools for creating a diverse range of compounds from this compound.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) attached to the benzene (B151609) ring is an activating, ortho-, para-directing group. libretexts.orgmsu.edu This means it increases the reactivity of the ring towards electrophiles and directs incoming substituents to the positions ortho and para to itself. libretexts.orgmsu.eduquora.com The activating nature of the methoxy group is due to the electron-donating resonance effect of the oxygen's lone pairs, which outweighs its electron-withdrawing inductive effect. libretexts.orgquora.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. byjus.comyoutube.com

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring. msu.edubyjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring. byjus.com

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst introduces an alkyl or acyl group, respectively, onto the ring. msu.edubyjus.com

Due to the directing effect of the methoxy group, substitution will primarily occur at the C-2, C-4, and C-6 positions of the aromatic ring. The steric hindrance from the butanol side chain might influence the ratio of ortho to para products. The functionalization of aromatic rings is a critical aspect of pharmaceutical design and the synthesis of complex organic molecules. organic-chemistry.org

Rearrangement Reactions and Isomerization Pathways

Under certain conditions, this compound can undergo rearrangement and isomerization reactions. Isomers are compounds that have the same molecular formula but different structural arrangements. libretexts.org

One possible rearrangement is a Wagner-Meerwein rearrangement, which can occur in the presence of a strong acid. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C-2 position. This carbocation could then undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, if possible. However, in this specific molecule, the secondary benzylic carbocation is already relatively stable, so significant rearrangement is less likely unless driven by specific reaction conditions.

Isomerization can also refer to the interconversion of stereoisomers. Since this compound is a chiral molecule, it exists as a pair of enantiomers. wikipedia.orgnih.gov Racemization, the process of converting an enantiomerically pure sample into a racemic mixture, can occur under conditions that allow for the temporary formation of a planar, achiral intermediate, such as the corresponding ketone.

Furthermore, isomerization involving the migration of the double bond in a related unsaturated precursor, 4-(3-methoxyphenyl)-3-buten-2-one, is a key step in its synthesis. prepchem.com The position of the double bond can influence the final structure of the alcohol after reduction. Additionally, isomerization of the butanol backbone itself, such as the conversion of isobutanol to butan-2-ol, has been studied in the context of dehydration reactions. acs.org

Spectroscopic and Advanced Structural Elucidation of 4 3 Methoxyphenyl Butan 2 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-(3-Methoxyphenyl)butan-2-ol, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, which is fundamental for assigning its stereochemistry.

In the ¹H NMR spectrum of a related compound, butan-2-ol, there are five distinct groups of proton resonances, reflecting the five unique chemical environments for the hydrogen atoms. docbrown.info The integration of these signals reveals the ratio of protons in each environment. docbrown.info For this compound, analogous patterns are expected, with specific chemical shifts influenced by the methoxyphenyl group. The protons on the aromatic ring will appear in the downfield region, typically between 6.7 and 7.2 ppm, due to the deshielding effect of the aromatic current. The methoxy (B1213986) group protons will present as a sharp singlet around 3.8 ppm. The protons of the butanol chain will exhibit characteristic splitting patterns (spin-spin coupling) that reveal their connectivity. For instance, the proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (C3) and methyl (C1) protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. docbrown.info In butan-2-ol, four distinct signals confirm the four unique carbon environments. docbrown.info Similarly, this compound will show characteristic signals for the aromatic carbons, the methoxy carbon, and the four carbons of the butanol chain. The carbon attached to the hydroxyl group (C2) will be shifted downfield (typically 60-70 ppm) due to the electronegativity of the oxygen atom. docbrown.info The aromatic carbons will have shifts in the 110-160 ppm range, with the carbon attached to the methoxy group showing a significant downfield shift.

The stereochemical assignment, specifically the relative configuration of the chiral center at C2, can be determined through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments. These experiments can reveal through-space interactions between protons, helping to establish their relative proximity and thus the stereochemistry.

| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 6.7 - 7.2 | Multiplet | |

| Methoxy-H | ~3.8 | Singlet | |

| H-2 (CH-OH) | ~3.8 - 4.2 | Multiplet | |

| H-3 (CH₂) | ~1.6 - 1.8 | Multiplet | |

| H-4 (CH₂) | ~2.5 - 2.7 | Multiplet | |

| H-1 (CH₃) | ~1.2 | Doublet | ~6-7 |

| OH | Variable | Singlet (broad) |

| Carbon (¹³C) | Typical Chemical Shift (ppm) |

| C=O (in derivatives) | >170 |

| Aromatic C-O | ~159 |

| Aromatic C (unsubstituted) | ~110-130 |

| C-2 (CH-OH) | ~65-70 |

| Methoxy C | ~55 |

| C-3 (CH₂) | ~40-45 |

| C-4 (CH₂) | ~30-35 |

| C-1 (CH₃) | ~20-25 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₆O₂ in the case of this compound.

Electron ionization (EI) mass spectrometry leads to the fragmentation of the molecule, and the resulting fragmentation pattern is a molecular fingerprint. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage would involve the breaking of the C1-C2 or C2-C3 bond. Cleavage of the C1-C2 bond would result in a fragment with m/z corresponding to [M-CH₃]⁺. Cleavage of the C2-C3 bond is particularly significant, leading to the formation of a stable benzylic cation or a resonance-stabilized cation involving the methoxy group. The base peak in the mass spectrum of the related 2-butanol (B46777) is at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. docbrown.info

Another characteristic fragmentation for alcohols is the loss of a water molecule (dehydration), which would produce a peak at [M-18]⁺. libretexts.org The fragmentation of the aromatic ring can also lead to characteristic ions. For instance, the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment for compounds containing a benzyl (B1604629) group, although in this case, the methoxy substituent would modify this. A prominent fragment ion is often observed at m/z 121, corresponding to the methoxybenzyl cation.

| Fragment Ion | m/z | Possible Structure/Origin |

| [M]⁺ | 180 | Molecular Ion |

| [M-H₂O]⁺ | 162 | Loss of water |

| [M-CH₃]⁺ | 165 | Loss of a methyl group (alpha-cleavage) |

| [C₈H₉O]⁺ | 121 | Methoxybenzyl cation |

| [C₂H₅O]⁺ | 45 | [CH₃CHOH]⁺ fragment from alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. libretexts.orgpurdue.edu

The IR spectrum of this compound will exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic ring will appear as a group of bands between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

The presence of the ether linkage (methoxy group) will be confirmed by a strong C-O stretching band in the fingerprint region, typically around 1250 cm⁻¹ for the aryl-alkyl ether. The C-O stretching of the secondary alcohol will appear around 1100 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 690-900 cm⁻¹ range can provide information about the substitution pattern.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations typically show strong Raman signals, aiding in the confirmation of the phenyl group.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching (hydrogen-bonded) | 3200-3600 (broad, strong) |

| Aromatic C-H | Stretching | 3000-3100 (medium) |

| Aliphatic C-H | Stretching | 2850-3000 (medium to strong) |

| Aromatic C=C | Stretching | 1450-1600 (variable) |

| Aryl-Alkyl Ether (C-O) | Stretching | ~1250 (strong) |

| Secondary Alcohol (C-O) | Stretching | ~1100 (strong) |

| Aromatic C-H | Bending (out-of-plane) | 690-900 (medium to strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since this compound contains a chiral center at the C2 position, it can exist as two enantiomers. Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are essential for determining the absolute configuration (R or S) of a chiral molecule. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. thieme-connect.de

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. thieme-connect.de For this compound, the aromatic ring acts as the primary chromophore. The interaction of this chromophore with the chiral center induces a CD signal.

X-ray Crystallography of Derivatives for Definitive Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. While obtaining a crystal of the oil-like this compound itself might be challenging, derivatization can be employed to produce a crystalline solid.

For instance, reacting the alcohol with a chiral acid or an achiral heavy-atom-containing reagent can yield a crystalline ester or other derivative. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles. nih.gov In the case of a derivative formed with a reagent of known absolute configuration, the absolute configuration of the original alcohol can be unambiguously determined. For a related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, X-ray analysis revealed a nearly coplanar arrangement of the aromatic ring and the adjacent C≡C—C group. researchgate.net

Computational Chemistry for Conformational Analysis and Spectroscopic Prediction

Computational chemistry plays a crucial role in modern structural elucidation, particularly for flexible molecules like this compound. Quantum mechanical calculations can be used to explore the potential energy surface of the molecule and identify its stable conformers. researchgate.netufms.br

By calculating the relative energies of these conformers, their Boltzmann populations at a given temperature can be estimated. This information is vital for interpreting experimental data, as the observed properties are often a population-weighted average of the properties of the individual conformers.

Furthermore, computational methods can predict various spectroscopic properties, including NMR chemical shifts, IR and Raman vibrational frequencies, and CD spectra. researchgate.net As mentioned in the chiroptical spectroscopy section, comparing these predicted spectra with experimental data is a powerful tool for structural and stereochemical assignment. hebmu.edu.cn For example, a conformational study of chalcones derived from a similar starting material utilized theoretical calculations to identify the predominant conformation and understand the hyperconjugative interactions contributing to its stability. ufms.br

Biological Activities and Mechanistic Investigations Preclinical Focus

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of zingerone (B1684294), such as 4-(3-methoxyphenyl)butan-2-ol, have demonstrated notable antioxidant properties. mdpi.com The antioxidant capacity is often evaluated through their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage.

One common method to assess this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govresearchgate.netpensoft.net In this assay, the ability of a compound to donate an electron and neutralize the DPPH radical is measured. For instance, 10-gingerol, a related compound, has shown a 46.7% inhibition of the DPPH radical at a concentration of 1 mg/mL. mdpi.com The antioxidant activity of these phenolic compounds is attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. mdpi.com

Anti-inflammatory Effects at a Cellular Level

The anti-inflammatory properties of this compound and related compounds have been investigated in various cellular models. nih.govd-nb.info Inflammation is a complex biological response, and these compounds appear to modulate it through multiple pathways.

A key mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). medtigo.commdpi.com These enzymes are involved in the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. medtigo.com By inhibiting these enzymes, gingerol derivatives can reduce the inflammatory cascade. nih.gov

Furthermore, these compounds have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes. nih.govnih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). medtigo.comnih.govmdpi.com

For example, a study on a related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated its ability to inhibit prostaglandin (B15479496) biosynthesis and leukocyte accumulation in a carrageenin-induced rat pleurisy model. nih.gov

Antimicrobial and Antifungal Activity Studies

Research has explored the antimicrobial and antifungal potential of zingerone derivatives, including compounds structurally similar to this compound. nih.govresearchgate.netnih.gov These studies suggest that these compounds possess a broad spectrum of activity against various pathogens. nih.gov

The antimicrobial action is believed to be due to the interaction of these phenolic compounds with the bacterial cell membrane, leading to its disruption and ultimately, cell death. mdpi.com The active components, such as gingerols and shogaols, have been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

For instance, ginger extracts have demonstrated inhibitory effects against oral bacteria associated with periodontitis, such as Porphyromonas gingivalis. researchgate.net The effectiveness of these compounds can be influenced by the extraction method and the specific chemical composition of the extract. researchgate.net

Some studies have also highlighted the antifungal properties of these derivatives, indicating their potential as broad-spectrum antimicrobial agents. nih.gov

Neuroprotective Potential and Associated Biochemical Pathways

The neuroprotective effects of zingerone and its analogues have been a focus of scientific investigation, with studies suggesting they may help protect nerve cells from damage. mdpi.comfrontiersin.orgnih.gov

One of the primary mechanisms underlying this neuroprotection is the compound's antioxidant activity. By scavenging free radicals and reducing oxidative stress, these compounds can mitigate neuronal damage, which is a key factor in the progression of neurodegenerative diseases. frontiersin.orgnih.gov

Additionally, these compounds exhibit anti-inflammatory properties within the central nervous system. They have been shown to reduce the production of pro-inflammatory cytokines in the brain, which can contribute to neuronal injury. mdpi.comnih.gov

Studies have also indicated that these compounds can modulate various signaling pathways involved in cell survival and apoptosis (programmed cell death). For example, 6-gingerol (B72531) has been shown to activate anti-apoptotic pathways and enhance the levels of antioxidant enzymes in models of cerebral ischemia. spandidos-publications.com Furthermore, zingerone has been linked to the upregulation of neurotransmitters like serotonin (B10506) and dopamine (B1211576), which could contribute to its cognitive-enhancing effects. nih.gov

Enzyme Modulation and Target Identification in in vitro Systems

The biological activities of this compound and its relatives are often mediated through their interaction with specific enzymes and receptors.

Interaction with Specific Receptor Subtypes (e.g., related to D3 receptor antagonists)

The dopamine D3 receptor has been identified as a potential target for compounds with a similar chemical scaffold. nih.govnih.gov Arylpiperazine derivatives, which share some structural similarities, have been developed as selective D3 receptor antagonists. nih.gov These antagonists bind to the D3 receptor with high affinity and can modulate its activity. nih.gov While direct studies on this compound are limited, the exploration of related structures provides a basis for potential interactions with this receptor subtype.

Inhibition of Key Metabolic Enzymes

Derivatives of zingerone have been shown to inhibit various key metabolic enzymes. A significant area of research has been their inhibitory effect on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. researchgate.netsemanticscholar.org In silico docking studies have suggested that compounds like 6-gingerol, 6-shogaol, and 6-paradol can bind to the active site of COX-2, potentially acting as inhibitors. researchgate.netsemanticscholar.org

Furthermore, these compounds have been investigated for their ability to inhibit other enzymes such as leukotriene A4 hydrolase (LTA4H), which is also involved in the inflammatory response. researchgate.net The inhibition of these metabolic enzymes represents a key mechanism through which these compounds exert their anti-inflammatory effects.

Preclinical Investigations in in vivo Models for Efficacy

No published studies were identified that investigated the in vivo efficacy of this compound in animal models for any therapeutic area, including the specified areas of tumor growth inhibition and nephroprotection.

Structure-Activity Relationship (SAR) Studies for Related Analogues

There are no available SAR studies for analogues of this compound. The scientific community has explored the SAR of other related classes of compounds, but this information cannot be extrapolated to predict the activity of this compound and its potential derivatives.

Derivatization and Design of Novel Analogues for Specific Applications

Design and Synthesis of Piperazine-Substituted Derivatives

The introduction of a piperazine (B1678402) moiety is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. The synthesis of piperazine-substituted derivatives of 4-(3-methoxyphenyl)butan-2-ol can be achieved through several established synthetic routes.

One common approach involves the conversion of the secondary alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with piperazine or a suitable piperazine derivative. The tosylation of the alcohol is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is then reacted with an excess of piperazine, which acts as the nucleophile, to yield the desired N-substituted piperazine derivative. This reaction proceeds via an SN2 mechanism, which leads to an inversion of stereochemistry at the chiral center if the starting alcohol is enantiomerically pure. nih.govnih.gov

Another powerful method for the direct conversion of alcohols to amines, including piperazine derivatives, is the Mitsunobu reaction. organic-chemistry.orgwikipedia.orgnih.govyoutube.comjk-sci.com This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgjk-sci.com The reaction with piperazine as the nucleophile would also proceed with inversion of configuration at the secondary alcohol center. organic-chemistry.orgwikipedia.org

| Reaction | Reagents | Key Features |

| Tosylation followed by Nucleophilic Substitution | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Piperazine | - Converts alcohol to a good leaving group.- SN2 reaction with inversion of stereochemistry. nih.govnih.gov |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Piperazine | - Direct conversion of alcohol to amine.- Proceeds with inversion of stereochemistry. organic-chemistry.orgwikipedia.orgnih.govyoutube.comjk-sci.com |

Preparation of Amino Alcohol Derivatives

The conversion of the secondary hydroxyl group of this compound into an amino group to form β-amino alcohol derivatives is a valuable transformation for creating analogues with potential biological activities. Several synthetic strategies can be employed for this purpose.

A classical approach involves a two-step process starting with the oxidation of the secondary alcohol to the corresponding ketone, 4-(3-methoxyphenyl)butan-2-one. This ketone can then undergo reductive amination. In this process, the ketone reacts with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the desired amino alcohol.

More direct methods for the conversion of alcohols to amino alcohols have also been developed. One such method is the ring-opening of epoxides. researchgate.netrroij.comorganic-chemistry.orgmdpi.com The parent alcohol can first be converted to an epoxide, for instance, by initial dehydration to an alkene followed by epoxidation. The resulting epoxide can then be opened by an amine nucleophile to yield a β-amino alcohol. The regioselectivity of the epoxide opening is a key consideration in this approach. rroij.com

Radical-mediated C-H amination strategies have also emerged as powerful tools for the synthesis of amino alcohols from alcohols. organic-chemistry.org These methods often involve the in-situ generation of a radical at the carbon bearing the hydroxyl group, followed by trapping with an aminating agent.

| Method | General Steps | Key Considerations |

| Reductive Amination | 1. Oxidation of alcohol to ketone.2. Reaction of ketone with an amine and a reducing agent. | - A two-step process.- Allows for the introduction of various amino groups. |

| Ring-opening of Epoxides | 1. Conversion of alcohol to an epoxide.2. Nucleophilic ring-opening with an amine. | - Regioselectivity of the epoxide opening is crucial. researchgate.netrroij.comorganic-chemistry.orgmdpi.com |

| Radical-mediated C-H Amination | In-situ generation of a radical and trapping with an aminating agent. | - A more direct, one-step approach. organic-chemistry.org |

Exploration of Heterocyclic Modifications (e.g., Thiazole (B1198619), Pyridazinone hybrids)

The incorporation of heterocyclic rings, such as thiazole and pyridazinone, can significantly modulate the biological properties of a molecule. These heterocycles can be appended to the this compound scaffold through various synthetic routes.

Thiazole Derivatives:

The synthesis of thiazole derivatives often starts from α-haloketones. cutm.ac.in Therefore, the secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(3-methoxyphenyl)butan-2-one. This ketone can then be halogenated at the α-position to provide an α-haloketone intermediate. The subsequent reaction of this intermediate with a thioamide, such as thioformamide (B92385) or thiourea, in a Hantzsch thiazole synthesis would yield the desired thiazole-substituted analogue. cutm.ac.in Alternatively, methods for the direct arylation of thiazoles at the C-H bond could be explored, potentially using the methoxyphenyl group of the parent compound. organic-chemistry.org

Pyridazinone Derivatives:

The construction of a pyridazinone ring can be achieved through the condensation of a γ-ketoacid with hydrazine (B178648). The this compound could be envisioned as a precursor to a suitable γ-ketoacid. For instance, oxidation of the secondary alcohol to a ketone, followed by further synthetic manipulations to introduce a carboxylic acid at the appropriate position, would provide the necessary precursor. The cyclization with hydrazine hydrate (B1144303) would then furnish the pyridazinone ring. nih.gov Other modern synthetic methods for pyridazine (B1198779) synthesis include inverse-electron-demand Diels-Alder reactions and various cyclization strategies. organic-chemistry.orgrsc.org

| Heterocycle | Synthetic Strategy | Key Intermediate from Parent Compound |

| Thiazole | Hantzsch thiazole synthesis cutm.ac.in | 4-(3-methoxyphenyl)-1-halo-butan-2-one (from oxidation and halogenation) |

| Pyridazinone | Condensation with hydrazine nih.gov | A γ-ketoacid derived from this compound |

Development of Fluorescent or Isotopic Labels for Research Probes

The development of fluorescent or isotopically labeled analogues of this compound is crucial for its use as a research probe in various biological and chemical studies.

Fluorescent Labels:

Fluorescent labeling can be achieved by attaching a fluorophore to the molecule. The secondary alcohol group provides a convenient handle for such modifications. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common reagent used to label alcohols and amines, resulting in a fluorescent sulfonamide derivative that can be detected with high sensitivity. nih.govunomaha.edunih.govresearchgate.netmedchemexpress.com The reaction of this compound with dansyl chloride in the presence of a base would yield a fluorescently tagged analogue.

Isotopic Labels:

Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule. For this compound, deuterium (B1214612) (²H or D) labeling is a common strategy. The hydrogen atom on the carbon bearing the hydroxyl group can be selectively replaced with deuterium through catalytic methods. Iridium-catalyzed hydrogen/deuterium isotope exchange using deuterium oxide (D₂O) as the deuterium source is an effective method for the α-deuteration of secondary alcohols. nih.gov Ruthenium catalysts have also been employed for the regioselective deuterium labeling of the α-carbon in alcohols using D₂O. oup.com Such deuterated compounds are valuable as internal standards in mass spectrometry-based quantification and for studying metabolic pathways. acs.org

| Label Type | Labeling Reagent/Method | Target Site on Parent Compound | Application |

| Fluorescent | Dansyl chloride nih.govunomaha.edunih.govresearchgate.netmedchemexpress.com | Secondary alcohol | Fluorescence detection and quantification |

| Isotopic (Deuterium) | Iridium-catalyzed H/D exchange with D₂O nih.gov | α-hydrogen of the secondary alcohol | Mass spectrometry internal standard, metabolic studies |

| Isotopic (Deuterium) | Ruthenium-catalyzed H/D exchange with D₂O oup.com | α-hydrogen of the secondary alcohol | Mass spectrometry internal standard, metabolic studies |

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The presence of a stereogenic center at the C-2 position of 4-(3-Methoxyphenyl)butan-2-ol makes its enantiomerically pure forms, (R)- and (S)-4-(3-methoxyphenyl)butan-2-ol, valuable chiral building blocks in asymmetric synthesis. The ability to introduce a specific stereochemistry is crucial in the synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its three-dimensional structure.

While direct examples of the use of enantiopure this compound are still emerging in published literature, the principle of utilizing such chiral secondary alcohols is well-established. A key step in harnessing these building blocks is their separation into individual enantiomers. Enzymatic kinetic resolution has proven to be an effective method for resolving similar racemic secondary alcohols. For instance, studies on the enzymatic resolution of the structurally related compound 4-(4'-methoxyphenyl)but-3-en-2-ol have demonstrated high enantioselectivity using lipases. researchgate.net This process typically involves the selective acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. This methodology provides access to both enantiomers in high enantiomeric purity, opening the door for their use in stereoselective synthesis.

Once obtained in enantiomerically pure form, these chiral alcohols can be incorporated into larger, more complex molecules. The hydroxyl group can be readily converted into other functional groups or used as a handle for further synthetic transformations, while the defined stereocenter directs the formation of subsequent chiral centers in the target molecule. This "chiral pool" approach is a powerful strategy for the efficient construction of enantiomerically pure complex natural products and pharmaceutical agents.

Use as Intermediates in Fine Chemical Production (excluding flavor/fragrance)

Beyond its chirality, this compound serves as a valuable intermediate in the production of various fine chemicals, excluding applications in the flavor and fragrance sector. Its synthetic utility stems from the reactivity of both the hydroxyl group and the methoxy-substituted phenyl ring.

One significant application lies in its oxidation to the corresponding ketone, 4-(3-methoxyphenyl)-2-butanone. The synthesis of this butanone can be achieved through the hydrogenation of 4-(3-methoxyphenyl)-3-buten-2-one, a process that proceeds through the alcohol intermediate. prepchem.com This ketone can then serve as a precursor for a variety of other molecules. For example, it can undergo further reactions at the carbonyl group or the aromatic ring to introduce additional functionality.

Furthermore, derivatives of this compound have potential applications in materials science. A related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, is a key intermediate in the synthesis of terminal arylalkynes. nih.govresearchgate.net Terminal arylalkynes are crucial building blocks for the construction of diarylalkynes through Sonogashira coupling reactions. nih.gov Diarylalkynes are of significant interest in materials science for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their rigid structures and unique photophysical properties. The structural similarity of this compound suggests its potential as a precursor to analogous arylalkyne building blocks for advanced materials.

Investigation in Catalytic Systems as Ligands or Substrates

The structural motifs present in this compound make it an interesting candidate for investigation in catalytic systems, both as a chiral ligand and as a substrate for catalytic transformations.

As a Potential Chiral Ligand:

The chiral secondary alcohol functionality of this compound allows for its potential use as a precursor to chiral ligands for asymmetric catalysis. The hydroxyl group can be derivatized to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), which can then bind to a metal center. The chirality of the butanol backbone can create a chiral environment around the metal, enabling enantioselective transformations. While direct reports on ligands derived from this specific alcohol are scarce, the development of chiral ligands from readily available chiral alcohols is a common strategy in catalysis.

As a Substrate in Catalytic Reactions:

This compound is a suitable substrate for various catalytic reactions, particularly enzymatic transformations. The kinetic resolution of secondary alcohols is a well-explored area of biocatalysis. nih.gov Enzymes such as lipases and proteases can selectively catalyze the acylation or deacylation of one enantiomer of a racemic alcohol, leading to the separation of enantiomers with high efficiency. This approach offers a green and sustainable alternative to traditional chemical resolution methods.

Furthermore, the hydroxyl group can be a target for other catalytic transformations. For example, dehydrogenation reactions can convert the alcohol to the corresponding ketone, and dehydration reactions can yield the corresponding alkene. These transformations can be catalyzed by a variety of homogeneous and heterogeneous catalysts. The methoxy (B1213986) group on the phenyl ring can also influence the reactivity and selectivity of catalytic reactions involving the aromatic system. The investigation of such catalytic reactions on this compound can lead to the development of efficient and selective routes to a range of valuable chemical products.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Stereoisomers and Their Unique Properties

The molecular structure of 4-(3-Methoxyphenyl)butan-2-ol contains a chiral center at the second carbon atom of the butanol chain. This gives rise to the existence of two stereoisomers, the (R)- and (S)-enantiomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.com

Enantiomers often exhibit identical physical properties such as melting and boiling points in an achiral environment. libretexts.orgyoutube.com However, they can have profoundly different biological activities and interactions with other chiral molecules. libretexts.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the "left-handed" and "right-handed" versions of a molecule. A well-known example is the drug ethambutol, where the d-enantiomer is used to treat tuberculosis, while the l-enantiomer (B50610) can cause blindness. libretexts.org

Future research should focus on the separation of the racemic mixture of this compound into its individual enantiomers. This process, known as resolution, can be achieved through various methods, including the use of chiral chromatography or by reacting the racemate with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated more easily. libretexts.org Once isolated, the distinct biological and chemical properties of each enantiomer can be thoroughly investigated.

Table 1: Potential Differences Between Stereoisomers of this compound

| Property | (R)-4-(3-Methoxyphenyl)butan-2-ol | (S)-4-(3-Methoxyphenyl)butan-2-ol |

| Optical Rotation | Rotates plane-polarized light in one direction (e.g., dextrorotatory, +) | Rotates plane-polarized light in the opposite direction (e.g., levorotatory, -) |

| Biological Activity | Potentially different pharmacological or toxicological effects | Potentially different pharmacological or toxicological effects |

| Enzymatic Reactions | May be metabolized at a different rate or via a different pathway | May be metabolized at a different rate or via a different pathway |

| Interaction with Chiral Reagents | Will react at different rates with other chiral molecules | Will react at different rates with other chiral molecules |

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, thereby guiding experimental research. nih.gov For this compound, advanced computational models can be employed to elucidate the mechanisms of its potential reactions and to explore its interactions with biological targets. cardiff.ac.ukcaltech.edu

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the energies of reactants, transition states, and products for various transformations. nih.govcardiff.ac.uk This allows for the prediction of reaction kinetics and thermodynamics, providing insights into the most favorable reaction pathways. For instance, computational models could be used to study the oxidation of the alcohol group or substitution reactions on the aromatic ring.

In the context of drug design, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with the active sites of various enzymes or receptors. This in silico screening can help identify potential biological targets and guide the design of more potent and selective analogs. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Synthetic Pathway Prediction

The application of AI to the synthesis of this compound could uncover more efficient, cost-effective, and sustainable synthetic routes that might not be obvious through traditional analysis. This approach can accelerate the research and development process by reducing the number of trial-and-error experiments required. arxiv.org

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally friendly methods. researchgate.netrsc.org

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. acs.org Aryl-alcohol oxidases, for example, can catalyze the oxidation of a wide range of aryl alcohols with high selectivity and under mild reaction conditions, generating hydrogen peroxide as a byproduct. nih.gov The use of whole-cell biocatalysts in combination with green solvents like natural deep-eutectic solvents (NADES) can further enhance the sustainability of the process. acs.org Another avenue is the development of catalytic methods that utilize earth-abundant metals and avoid the use of stoichiometric and often toxic reagents. For example, catalytic Williamson ether synthesis at high temperatures can produce alkyl aryl ethers from alcohols and phenols with high selectivity. acs.org A telescoped flow system using micropacked bed reactors has been successfully used for the synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol, highlighting the potential for continuous, intensified processes. researchgate.net

Discovery of Novel Biological Targets and Mechanisms of Action

The biological activity of a compound is determined by its interactions with specific molecular targets within an organism. While the biological targets of this compound are currently unknown, its chemical structure suggests several possibilities. The methoxyphenyl group is present in many biologically active compounds, including some that act on the central nervous system by modulating monoamine neurotransmitter systems. wikipedia.orgwikipedia.org For instance, para-methoxyphenylpiperazine (pMeOPP) inhibits the reuptake and induces the release of monoamines. wikipedia.org

Future research should involve screening this compound against a panel of biological targets, including G-protein coupled receptors, ion channels, and enzymes. High-throughput screening (HTS) technologies can be employed to rapidly assess the compound's activity against a large number of targets. Once a primary target is identified, further studies can be conducted to elucidate the precise mechanism of action. This could involve techniques such as cell-based assays, electrophysiology, and structural biology to understand how the compound binds to its target and modulates its function. The identification of novel biological targets for this compound could open up new avenues for therapeutic intervention in a variety of diseases.

Development of Advanced Analytical Methodologies for Trace Analysis

The ability to detect and quantify minute amounts of a chemical compound is crucial for various applications, including environmental monitoring, pharmacokinetic studies, and quality control. fastercapital.comnist.gov Developing advanced analytical methodologies for the trace analysis of this compound is therefore an important area of future research.

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the sensitive and specific detection of organic molecules. fastercapital.comnumberanalytics.com These methods can be optimized for the analysis of this compound in complex matrices such as water, soil, or biological fluids. nist.govnumberanalytics.com Furthermore, novel sample preparation techniques, such as liquid-phase microextraction, can be developed to pre-concentrate the analyte and enhance the sensitivity of the analysis. tandfonline.com The development of such robust and sensitive analytical methods will be essential for any future studies on the environmental fate, metabolism, or potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Methoxyphenyl)butan-2-ol, and how do reaction conditions influence yield?

- Methodology :

- Grignard Reaction : React 3-methoxybenzaldehyde with a Grignard reagent (e.g., CH₃MgBr) to form 3-methoxyphenylbutanol, followed by selective oxidation/reduction to isolate the secondary alcohol .

- Reduction of Ketones : Hydrogenate 4-(3-methoxyphenyl)butan-2-one using NaBH₄ or LiAlH₄ in anhydrous THF. Monitor reaction progress via TLC to avoid over-reduction .

- Challenges : Competing pathways (e.g., over-reduction to alkanes) require precise stoichiometry and temperature control (e.g., 0–5°C for NaBH₄). Typical yields range from 60–75% .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Analytical Workflow :

- NMR : ¹H NMR detects the methoxy singlet (~δ 3.8 ppm) and alcohol proton (δ 1.5–2.0 ppm). ¹³C NMR confirms the quaternary carbon adjacent to the hydroxyl group (~δ 70 ppm) .

- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹) and aromatic C-O (1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 180.2 (C₁₁H₁₆O₂) with fragmentation patterns (e.g., loss of –CH₂OH) confirms the backbone .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states. The methoxy group’s electron-donating effect directs nucleophiles to the para position of the aryl ring .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways. Polar solvents stabilize charged intermediates, favoring SN1 mechanisms .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Experimental Design :

- Standardized Assays : Re-evaluate cytotoxicity (e.g., MTT assay) and receptor binding (e.g., radioligand displacement) under uniform conditions (pH 7.4, 37°C) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., quinones from oxidation) that may confound activity results .

- Statistical Analysis : Apply ANOVA to compare datasets; discrepancies in IC₅₀ values may arise from impurities (>95% purity required) .

Q. How does the position of methoxy substitution (3- vs. 4-) impact the compound’s physicochemical properties?

- Comparative Analysis :

- LogP : 3-methoxy derivatives exhibit lower lipophilicity (LogP ~2.1) than 4-substituted analogs (LogP ~2.5) due to steric hindrance .

- Solubility : 3-Methoxy groups enhance aqueous solubility (25 mg/mL vs. 15 mg/mL for 4-substituted) via hydrogen bonding .

- Biological Activity : 3-Substitution improves binding to serotonin receptors (Ki = 12 nM vs. 45 nM for 4-substituted) due to optimal pharmacophore alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。